Lji308
Lji308
LJI308 is a selective and potent inhibitor of the p90 ribosomal S6 kinase (RSK) family with IC50 values ranging from 4 to 13 nM for RSK isoforms 1-3.1,2 In a panel of 442 kinases, LJI308 is selective for RSK1, RSK3, and RSK4. It also inhibits S6K1, MEK4, and HIP in the low micromolar range but had no effect on other kinases tested. LJI308 also reduces phosphorylation of Y-box-binding protein (YB1) in MDA-MB-231 cells bearing activating mutations in the MAPK signaling pathway (EC50 = 0.21 μM) and reduces H358 growth in soft agar and colony forming assays.
LJI308 is a RSK inhibitor. LJI308 overcomes chemoresistance by eliminating cancer stem cells. LJI308 targets the CSC population and repress TNBC growth and dissemination. LJI308 specifically targeted transformed cells as it had little effect on the non-tumorigenic parental HMECs. Targeting RSK using specific and potent inhibitors, such as LJI308, delivers the promise of inhibiting the growth of TNBC.
LJI308 is a RSK inhibitor. LJI308 overcomes chemoresistance by eliminating cancer stem cells. LJI308 targets the CSC population and repress TNBC growth and dissemination. LJI308 specifically targeted transformed cells as it had little effect on the non-tumorigenic parental HMECs. Targeting RSK using specific and potent inhibitors, such as LJI308, delivers the promise of inhibiting the growth of TNBC.
Brand Name:
Vulcanchem
CAS No.:
1627709-94-7
VCID:
VC0533338
InChI:
InChI=1S/C21H18F2N2O2/c22-19-11-15(12-20(23)21(19)26)18-13-24-6-5-17(18)14-1-3-16(4-2-14)25-7-9-27-10-8-25/h1-6,11-13,26H,7-10H2
SMILES:
C1COCCN1C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F
Molecular Formula:
C21H18F2N2O2
Molecular Weight:
368.3838
Lji308
CAS No.: 1627709-94-7
Cat. No.: VC0533338
Molecular Formula: C21H18F2N2O2
Molecular Weight: 368.3838
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | LJI308 is a selective and potent inhibitor of the p90 ribosomal S6 kinase (RSK) family with IC50 values ranging from 4 to 13 nM for RSK isoforms 1-3.1,2 In a panel of 442 kinases, LJI308 is selective for RSK1, RSK3, and RSK4. It also inhibits S6K1, MEK4, and HIP in the low micromolar range but had no effect on other kinases tested. LJI308 also reduces phosphorylation of Y-box-binding protein (YB1) in MDA-MB-231 cells bearing activating mutations in the MAPK signaling pathway (EC50 = 0.21 μM) and reduces H358 growth in soft agar and colony forming assays. LJI308 is a RSK inhibitor. LJI308 overcomes chemoresistance by eliminating cancer stem cells. LJI308 targets the CSC population and repress TNBC growth and dissemination. LJI308 specifically targeted transformed cells as it had little effect on the non-tumorigenic parental HMECs. Targeting RSK using specific and potent inhibitors, such as LJI308, delivers the promise of inhibiting the growth of TNBC. |
|---|---|
| CAS No. | 1627709-94-7 |
| Molecular Formula | C21H18F2N2O2 |
| Molecular Weight | 368.3838 |
| IUPAC Name | 2,6-difluoro-4-[4-(4-morpholin-4-ylphenyl)pyridin-3-yl]phenol |
| Standard InChI | InChI=1S/C21H18F2N2O2/c22-19-11-15(12-20(23)21(19)26)18-13-24-6-5-17(18)14-1-3-16(4-2-14)25-7-9-27-10-8-25/h1-6,11-13,26H,7-10H2 |
| Standard InChI Key | YUYJEQHNWKQNBT-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=CC=C(C=C2)C3=C(C=NC=C3)C4=CC(=C(C(=C4)F)O)F |
| Appearance | Solid powder |
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